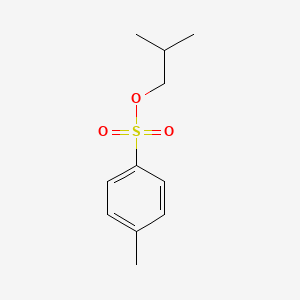

Isobutyl p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 214493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMRPGAQCKHRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964110 | |

| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4873-56-7 | |

| Record name | Isobutyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4873-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS60887388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isobutyl p-Toluenesulfonate

This guide provides a comprehensive overview of the synthesis of isobutyl p-toluenesulfonate, a crucial reagent in organic chemistry. It delves into the underlying reaction mechanisms, offers a detailed, field-tested experimental protocol, and emphasizes the critical safety and handling procedures necessary for a successful and safe synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic transformation.

Introduction and Strategic Importance

This compound, also known as isobutyl tosylate, is a valuable alkylating agent in organic synthesis.[1] Its utility stems from the excellent leaving group ability of the tosylate anion, facilitating a wide range of nucleophilic substitution reactions.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the introduction of an isobutyl group can significantly modulate the biological activity of a molecule.[1] Understanding the nuances of its synthesis is paramount for chemists aiming to leverage its reactivity in complex molecular architectures.

The Chemistry of Tosylation: Mechanism and Rationale

The synthesis of this compound is fundamentally an esterification reaction between isobutanol and p-toluenesulfonyl chloride (TsCl). The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

The Core Reaction:

Isobutanol + p-Toluenesulfonyl Chloride → this compound + Hydrochloric Acid

The mechanism proceeds via a nucleophilic attack of the oxygen atom of the isobutanol's hydroxyl group on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The base, often sodium hydroxide, plays a crucial role in deprotonating the alcohol, thereby increasing its nucleophilicity and driving the reaction forward.[1] The choice of a biphasic system with a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is a common and effective strategy to enhance the reaction rate by facilitating the transport of the hydroxide ion from the aqueous phase to the organic phase.[1]

Experimental Protocol: A Validated Approach

This protocol details a robust and scalable method for the synthesis of this compound, adapted from established procedures.[1][2]

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Isobutanol | Reactant |

| p-Toluenesulfonyl chloride (TsCl) | Reactant |

| Toluene | Solvent |

| Sodium hydroxide (NaOH) | Base |

| Tetrabutylammonium bromide (TBAB) | Phase Transfer Catalyst |

| Anhydrous sodium sulfate | Drying agent |

| Reaction flask with overhead stirrer | Reaction vessel |

| Dropping funnel | Controlled addition of base |

| Thermometer | Temperature monitoring |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

Step-by-Step Synthesis Procedure

-

Initial Setup: In a well-ventilated fume hood, charge a reaction flask with toluene, isobutanol, p-toluenesulfonyl chloride, and tetrabutylammonium bromide.[2]

-

Reaction Initiation: Begin stirring the mixture and heat to a temperature of 40-45°C.[2]

-

Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture using a dropping funnel, ensuring the temperature does not exceed 50°C.[2] The addition of the base will neutralize the HCl generated, driving the esterification.[1]

-

Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50°C and continue stirring for approximately 30-60 minutes.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.[2] The aqueous layer is then extracted with an additional portion of toluene.[2]

-

Washing and Drying: Combine the organic phases and wash them with water to remove any remaining impurities.[2] Dry the organic layer over anhydrous sodium sulfate.[2]

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[2]

Purification and Characterization

The crude product can be further purified by vacuum distillation.[3] Characterization of the final product should be performed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to confirm purity.[2] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to verify the chemical structure.

Safety: A Non-Negotiable Priority

The synthesis of this compound involves the use of hazardous materials that necessitate strict adherence to safety protocols.

Reagent-Specific Hazards

-

p-Toluenesulfonyl Chloride (TsCl): This compound is a corrosive solid that is irritating to the skin, eyes, and respiratory tract.[4][5] It reacts with water and moist air to produce hydrogen chloride gas.[4] It is also combustible and can release toxic fumes upon decomposition.[4]

-

Sodium Hydroxide (NaOH): A corrosive solid that can cause severe burns to skin and eyes.

-

Toluene: A flammable liquid with potential neurological and reproductive toxicity.

-

Isobutanol: A flammable liquid that can cause irritation to the eyes and respiratory system.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: All procedures must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors and dust.[6][7]

-

Handling: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling chemicals.[6]

-

Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible substances.[5][6] p-Toluenesulfonyl chloride should be stored in a dry environment.[4]

-

Spill and Waste Disposal: In case of a spill, immediately clean it up following established laboratory procedures.[6] Dispose of all chemical waste according to institutional and local regulations.[5]

Visualizing the Workflow

To provide a clear and concise overview of the synthesis and purification process, the following diagrams have been created using the DOT language.

Caption: Step-by-step purification process for this compound.

Conclusion

The synthesis of this compound is a fundamental and highly applicable procedure in organic chemistry. By understanding the underlying principles of the reaction, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this important reagent for a multitude of synthetic applications. The protocol described herein provides a solid foundation for the successful and safe execution of this synthesis.

References

-

International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

Sources

- 1. This compound | 4873-56-7 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. ehs.utoronto.ca [ehs.utoronto.ca]

An In-depth Technical Guide to Isobutyl p-Toluenesulfonate

Foreword

For the modern researcher in organic synthesis and medicinal chemistry, precision and predictability are paramount. Our reagents are the fundamental tools that dictate the success of complex molecular construction. Isobutyl p-toluenesulfonate, commonly known as isobutyl tosylate, stands as a critical reagent in this toolkit. Its utility lies in its capacity to serve as a potent electrophile, transforming a poorly reactive hydroxyl group into an excellent leaving group. This guide offers a deep dive into the core chemical properties, synthesis, reactivity, and practical handling of this compound, providing the field-proven insights necessary for its effective and safe application in a laboratory setting.

Core Physicochemical Properties

This compound is the ester formed from isobutanol and p-toluenesulfonic acid.[1] Its structure features a bulky isobutyl group attached to the sulfonate ester, which influences its reactivity and physical properties. The tosylate group is an outstanding leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance across three oxygen atoms, rendering it a very weak base.[2]

A summary of its key physical and chemical identifiers is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate | [3] |

| Synonyms | Isobutyl tosylate, p-Toluenesulfonic acid isobutyl ester | [3][4] |

| CAS Number | 4873-56-7 | [3][4] |

| Molecular Formula | C₁₁H₁₆O₃S | [3][5] |

| Molecular Weight | 228.31 g/mol | [1][3] |

| Appearance | Liquid | [6] |

| Refractive Index (n20/D) | 1.5025 | [5] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C | [3][5] |

| InChIKey | QIMRPGAQCKHRKB-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a cornerstone esterification reaction, typically achieved by reacting isobutanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] The base is critical as it neutralizes the hydrochloric acid (HCl) byproduct, preventing potential acid-catalyzed side reactions.[1]

Causality in Experimental Design:

-

Choice of Base: While organic bases like pyridine or triethylamine are common,[7] an inorganic base such as sodium hydroxide (NaOH) can be effectively used in a biphasic system with a phase-transfer catalyst.[1][8] This approach simplifies workup, as the base and its salt are easily removed in an aqueous wash.

-

Temperature Control: The reaction is exothermic. Maintaining a temperature between 40–50°C is crucial to prevent decomposition and the formation of side products.[1][8]

-

Phase-Transfer Catalyst (PTC): In the biphasic NaOH method, a PTC like tetrabutylammonium bromide (TBAB) is essential.[1][8] The TBAB facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.

Diagram: Synthesis of this compound

Caption: Synthesis of this compound via esterification.

Step-by-Step Synthesis Protocol:

This protocol is adapted from a high-yield industrial method.[1][8]

-

Initial Setup: To a reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, add toluene (900 g), isobutanol (240 g, 3.24 mol), p-toluenesulfonyl chloride (630 g, 3.31 mol), and tetrabutylammonium bromide (30 g, 0.09 mol).[8]

-

Reaction Initiation: Heat the mixture to 40-45°C with stirring.[8]

-

Base Addition: Prepare a solution of sodium hydroxide (150 g, 3.75 mol) in water (450 g). Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 50°C.[8]

-

Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50°C and continue stirring for approximately 1 hour.[1] Monitor the disappearance of p-toluenesulfonyl chloride using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate. Extract the aqueous phase with toluene (200 g).[8]

-

Purification: Combine the organic phases and wash once with water (300 g). Dry the organic layer over anhydrous sodium sulfate.[8]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. This method can produce the final product with high purity (~99.8% by HPLC) and in nearly quantitative yield.[8]

Reactivity and Mechanistic Considerations

The primary utility of this compound in organic synthesis is as an alkylating agent .[1] The tosylate group is an exceptional leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[2] This transforms the chemically inert C-O bond of an alcohol into a highly reactive site for forming new carbon-heteroatom or carbon-carbon bonds.

The Sₙ2 Reaction Pathway:

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the tosylate group. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. The tosylate anion departs simultaneously.

Diagram: General Sₙ2 Reaction

Caption: Generalized Sₙ2 reaction mechanism with a tosylate leaving group.

Field Insights:

-

Nucleophile Strength: Strong nucleophiles (e.g., amines, thiolates, alkoxides) react readily. Weaker nucleophiles may require more forcing conditions (e.g., higher temperatures).

-

Steric Hindrance: As an isobutyl ester, the electrophilic carbon is primary, which is ideal for Sₙ2 reactions. However, the branching at the beta-carbon can slightly slow the reaction rate compared to a linear analogue like n-butyl tosylate.

-

Genotoxicity Concerns: It is important to note that alkyl p-toluenesulfonates are recognized as potential genotoxic impurities in pharmaceutical development due to their ability to alkylate DNA.[1] Their presence must be carefully controlled and monitored in active pharmaceutical ingredients (APIs).

Spectroscopic and Analytical Data

Unambiguous characterization of this compound is critical for confirming its identity and purity post-synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear signature. Expect to see signals corresponding to the aromatic protons of the tosyl group (two doublets in the 7-8 ppm region), the methylene protons of the isobutyl group adjacent to the oxygen (a doublet), the methine proton (a multiplet), and the two equivalent methyl groups (a doublet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the aromatic carbons, the sulfonate-bearing carbon, and the four carbons of the isobutyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group, typically found around 1350 cm⁻¹ and 1170 cm⁻¹.[3] C-O stretching and aromatic C-H and C=C bands will also be present.

Handling, Storage, and Safety

As a reactive alkylating agent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][6] It may also cause respiratory irritation.[3][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[6]

Conclusion

This compound is a versatile and powerful reagent for introducing an isobutyl group into a molecule. Its utility stems from the superb leaving group ability of the tosylate moiety, which facilitates efficient Sₙ2 reactions. A thorough understanding of its synthesis, which can be performed in high yield using a phase-transfer catalyzed method, and its reactivity profile is crucial for its successful application. Researchers and drug development professionals must also remain vigilant regarding its potential genotoxicity and adhere to strict safety protocols during its handling and storage. This guide provides the foundational knowledge to leverage this compound effectively and responsibly in the pursuit of novel chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 310590, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 598985, Isopropyl tosylate. Retrieved from [Link]

-

Khan Academy (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

Pharmaffiliates (n.d.). This compound. Retrieved from [Link]

-

MDPI (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel). Retrieved from [Link]

-

Organic Synthesis (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

Sources

- 1. This compound | 4873-56-7 | Benchchem [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. This compound | C11H16O3S | CID 310590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

isobutyl p-toluenesulfonate CAS number

An In-Depth Technical Guide to Isobutyl p-Toluenesulfonate (CAS: 4873-56-7) for Advanced Research and Pharmaceutical Development

Executive Summary

This compound, commonly known as isobutyl tosylate, is a pivotal organic compound widely utilized in chemical synthesis. Identified by its CAS Number 4873-56-7 , this sulfonate ester serves as a highly efficient alkylating agent for introducing the isobutyl moiety into a wide array of molecules.[1][2] Its utility stems from the transformation of the poorly reactive hydroxyl group of isobutanol into a tosylate, which is an excellent leaving group in nucleophilic substitution reactions.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, its mechanistic role in organic reactions, and its critical applications, particularly within the pharmaceutical industry. Furthermore, it addresses the compound's status as a potential genotoxic impurity (PGI), a crucial consideration for drug development professionals, and outlines essential safety and handling protocols.[1]

Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in a research setting. This compound is characterized by the following identifiers and properties.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 4873-56-7[2][5][6] |

| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate[1][5] |

| Common Synonyms | Isobutyl tosylate, Isobutyl 4-methylbenzenesulfonate, p-Toluenesulfonic acid isobutyl ester[2][5] |

| Molecular Formula | C₁₁H₁₆O₃S[5][7] |

| InChI Key | QIMRPGAQCKHRKB-UHFFFAOYSA-N[5][7] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 228.31 g/mol [5][7] |

| Appearance | Colourless Oil[2] |

| Storage Temperature | 2-8°C (Refrigerator)[2][8] |

The Chemistry of Tosylates: A Primer on Reactivity

The synthetic utility of this compound is intrinsically linked to the chemical nature of the p-toluenesulfonate (tosylate) group. Alcohols are generally poor substrates for nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group.[4] The conversion of an alcohol to a sulfonate ester, such as a tosylate, "activates" the molecule by replacing the hydroxyl group with a group that is a very weak base and highly stabilized by resonance, making it an excellent leaving group.[3][4]

This activation is the cornerstone of its function. The tosylate anion's stability arises from the delocalization of the negative charge across the three oxygen atoms and the benzene ring. When a nucleophile attacks the electrophilic carbon atom bonded to the tosylate group, the carbon-oxygen bond cleaves heterolytically, and the stable tosylate anion departs.[1] This process typically proceeds via an Sₙ2 mechanism, which involves an inversion of stereochemistry at the reaction center if it is chiral.[9]

Caption: General workflow of an Sₙ2 reaction involving an alkyl tosylate.

Synthesis of this compound

The predominant and most efficient method for preparing this compound is through the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl).[1][10] This reaction is a classic example of tosylation.

Reaction Principle and Causality

The synthesis involves the nucleophilic attack of the oxygen atom in isobutanol on the electrophilic sulfur atom of tosyl chloride.[4] This process generates hydrochloric acid (HCl) as a byproduct. The inclusion of a base, such as sodium hydroxide, is critical to neutralize the HCl as it forms, thereby driving the reaction equilibrium towards the product and preventing potential acid-catalyzed side reactions.[1][11] In biphasic systems (e.g., toluene and water), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is often employed.[1][10] The TBAB facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.

Caption: Synthesis of this compound via tosylation of isobutanol.

Validated Experimental Protocol

The following protocol is a self-validating system adapted from established procedures, ensuring high yield and purity.[10]

Step 1: Initial Mixture Preparation

-

To a reaction flask, add toluene (900 g), isobutanol (240 g, 3.238 mol), p-toluenesulfonyl chloride (630 g, 3.305 mol), and tetrabutylammonium bromide (30 g, 93.06 mmol).

Step 2: Reaction Initiation

-

Heat the mixture to 40-45°C with stirring.

-

Prepare a solution of sodium hydroxide (150 g, 3.75 mol) in water (450 g).

-

Add the sodium hydroxide solution dropwise to the reaction mixture, ensuring the temperature does not exceed 50°C.

Step 3: Reaction and Monitoring

-

After the addition is complete, maintain the temperature at 40-50°C and stir for approximately 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-toluenesulfonyl chloride is consumed. If residual acid chloride remains, a small additional amount of isobutanol (5-8 g) can be added to drive the reaction to completion.[10]

Step 4: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

-

Separate the organic phase. Extract the aqueous phase once with toluene (200 g).

-

Combine the organic phases and wash with water (300 g).

-

Dry the organic phase with anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product.

Step 5: Analysis

-

The resulting product, a colorless oil, can be analyzed for purity by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This method typically yields the product in nearly quantitative amounts with purity around 99.8% by HPLC.[10]

Applications in Drug Development and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical reagent and intermediate in the synthesis of APIs and other complex organic molecules.[1]

-

Versatile Alkylating Agent: Its primary role is to act as an isobutylating agent.[1] It allows for the controlled introduction of an isobutyl group onto nucleophilic atoms like oxygen, nitrogen, or sulfur, which is a common strategy in medicinal chemistry to modify a drug candidate's properties, such as its lipophilicity, metabolic stability, or binding affinity to a biological target.[1]

-

Intermediate in Pharmaceutical Synthesis: The compound is a key building block in multi-step synthetic pathways. For example, it can be used in the synthesis of more complex molecules where the isobutyl group is a necessary structural component.[1] A search of medicinal chemistry literature reveals its use in the development of novel therapeutic agents.[12]

-

Genotoxic Impurity (PGI) Considerations: A critical aspect for professionals in drug development is the classification of sulfonate esters as a "cohort of concern" for potential genotoxicity.[1] Regulatory agencies have stringent requirements for controlling PGIs in APIs. The formation of this compound as a byproduct or its presence as an unreacted starting material must be carefully monitored and controlled to levels typically in the parts-per-million (ppm) range in the final drug substance.[13] This necessitates the development of highly sensitive analytical methods (e.g., HPLC-MS) for its detection and quantification.[13]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

GHS Hazard Classification: [5][14]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Procedures: [8][14]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Avoid Inhalation: Avoid breathing mist, vapors, or spray.

Storage and Incompatibilities: [2][8][15]

-

Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C. Keep the container tightly closed.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound (CAS: 4873-56-7) is a fundamentally important reagent in modern organic synthesis. Its value lies in its ability to convert a poorly reactive alcohol into a versatile electrophile suitable for a wide range of nucleophilic substitution reactions. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and regulatory considerations as a potential genotoxic impurity is essential for its effective and safe application in the creation of novel therapeutics.

References

- Benchchem. (n.d.). This compound | 4873-56-7.

-

PubChem. (n.d.). This compound | C11H16O3S | CID 310590. National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 4873-56-7 | Product Name: this compound. Retrieved from [Link]

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

- Elder, D. P., et al. (2007). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 704-713.

-

Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

- Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5038.

- Burns, M. J., et al. (2016). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 14(30), 7249-7253.

-

Chemistry LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Larsen, J., et al. (2020). Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1][5][11]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 63(23), 14502-14521.

Sources

- 1. This compound | 4873-56-7 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. periodicchemistry.com [periodicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | C11H16O3S | CID 310590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4873-56-7 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Isobutyl p-Toluenesulfonate for the Research Scientist

Abstract

Isobutyl p-toluenesulfonate, commonly referred to as isobutyl tosylate, is a crucial sulfonic acid ester in modern organic synthesis. With a molecular weight of 228.31 g/mol , this compound serves as a potent alkylating agent, enabling the strategic introduction of isobutyl groups into a wide array of molecular frameworks.[1][2] Its utility is particularly pronounced in pharmaceutical and agrochemical development, where precise molecular modification is paramount for tuning biological activity. This guide provides an in-depth analysis of this compound's core physicochemical properties, validated synthesis and purification protocols, mechanistic insights into its reactivity, and critical safety protocols for its handling. The content herein is structured to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively and safely leverage this versatile reagent in their work.

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical identity is the foundation of its effective application. This compound is an oily, colorless liquid at room temperature, characterized by the chemical formula C₁₁H₁₆O₃S.[1][2][3] Its structure, featuring a nucleofugal tosylate group attached to an isobutyl chain, is the key to its reactivity.

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Weight | 228.31 g/mol | PubChem[2], ChemicalBook[3] |

| Molecular Formula | C₁₁H₁₆O₃S | PubChem[2], Alfa Aesar[4] |

| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate | PubChem[2] |

| CAS Number | 4873-56-7 | PubChem[2] |

| Appearance | Colorless Oil | ChemicalBook[3] |

| Boiling Point | 125-127 °C | ChemicalBook[3] |

| Density | ~1.120 g/cm³ (Predicted) | ChemicalBook[3] |

| Refractive Index | ~1.5025 | Alfa Aesar[4] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform | ChemicalBook[3] |

Synthesis and Purification

The standard laboratory synthesis of this compound involves the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl).[1] This reaction is a cornerstone of organic chemistry, converting a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).

Expertise & Causality in Synthesis:

The choice of base is critical for driving the reaction to completion and neutralizing the hydrochloric acid (HCl) byproduct. While pyridine is traditionally used, its toxicity and purification challenges have led to the adoption of other bases like sodium hydroxide in a biphasic system or triethylamine.[1][5] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed in biphasic systems to facilitate the reaction between the aqueous base and the organic-soluble reactants.[6]

Caption: General workflow for the synthesis of this compound.

Self-Validating Synthesis Protocol:

This protocol is adapted from established industrial and laboratory procedures.[6]

-

Reactor Setup: To a stirred reaction vessel, add toluene (900 g), isobutanol (240 g, 3.24 mol), and p-toluenesulfonyl chloride (630 g, 3.31 mol).

-

Initiation: Heat the mixture to 40-45 °C.

-

Base Addition: Prepare a solution of sodium hydroxide (150 g, 3.75 mol) in water (450 g). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 50 °C.

-

Causality: The dropwise addition of NaOH neutralizes the HCl generated in situ. Maintaining the temperature below 50 °C prevents unwanted side reactions and potential degradation of the product.

-

-

Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50 °C and stir for approximately 30-60 minutes. Monitor the disappearance of the p-toluenesulfonyl chloride starting material using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The layers will separate. Transfer the mixture to a separatory funnel and remove the lower aqueous layer.

-

Extraction & Washing: Extract the aqueous layer with toluene (200 g) to recover any dissolved product. Combine all organic phases and wash once with water (300 g) to remove residual salts and base.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.[6]

-

Purification (Optional): For research-grade purity, the resulting oil can be further purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the superb leaving group ability of the tosylate anion (⁻OTs). The negative charge on the tosylate anion is delocalized through resonance across three oxygen atoms and the benzene ring, making it a very stable, weak base.[7][8]

This property makes isobutyl tosylate an excellent electrophile for Sₙ2 (bimolecular nucleophilic substitution) reactions. When a nucleophile (Nu⁻) attacks, it approaches the carbon atom attached to the tosylate group, leading to the displacement of the tosylate and the formation of a new carbon-nucleophile bond.

Caption: Sₙ2 reaction mechanism involving this compound.

Advantages in Drug Development:

-

Mild Conditions: Tosylation allows for the activation of alcohols under non-acidic, milder conditions compared to conversion to alkyl halides using strong acids. This is crucial when working with acid-sensitive functional groups elsewhere in a complex molecule.[9]

-

Stereochemical Control: The synthesis of the tosylate from an alcohol proceeds with retention of configuration at the carbon center.[8] The subsequent Sₙ2 substitution reaction occurs with inversion of stereochemistry. This two-step sequence provides a reliable method for inverting the stereocenter of an alcohol, a common strategic move in the synthesis of chiral drugs.

-

Broad Substrate Scope: Tosylates react with a wide variety of nucleophiles (e.g., amines, azides, cyanides, alkoxides, thiolates), making them versatile intermediates for building complex molecular architectures.[7]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its primary role is to act as a reactive handle for introducing the isobutyl moiety.

-

Alkylation of Heteroatoms: It is frequently used to alkylate nitrogen, oxygen, or sulfur atoms in heterocyclic compounds, which are common scaffolds in drug molecules.

-

Formation of Genotoxic Impurities: A critical consideration in drug manufacturing is the potential for tosylates to be formed as impurities. If alcohols like isobutanol are used as solvents in the presence of p-toluenesulfonic acid (a common catalyst and counterion), residual amounts can react to form isobutyl tosylate.[10] Since sulfonate esters are a class of potent, potentially genotoxic impurities, regulatory agencies like the FDA and EMA require their strict control to a threshold of toxicological concern (TTC), often around 1.5 µ g/day .[10] This necessitates highly sensitive analytical methods (e.g., HPLC-UV or LC-MS) to quantify their presence in the final drug substance.[10][11]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][12]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[12]

-

Handling: Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Do not allow the material to enter drains.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is often recommended to store under an inert atmosphere (e.g., nitrogen) as the compound can be sensitive to moisture.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is a fundamental tool for molecular construction. Its value lies in its predictable reactivity, its ability to activate alcohols for nucleophilic substitution under mild conditions, and its role in enabling complex synthetic strategies. For the research scientist and drug development professional, a thorough understanding of its properties, synthesis, and safe handling is not merely academic but a prerequisite for innovation and safety in the laboratory and beyond.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). This compound, 97%. Alfa Aesar. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

-

Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-toluenesulfonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

- Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Butyl p-Toluenesulfonate: A Key Ingredient in Cosmetic Formulations. Retrieved from [Link]

-

LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. This compound | 4873-56-7 | Benchchem [benchchem.com]

- 2. This compound | C11H16O3S | CID 310590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4873-56-7 [chemicalbook.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

isobutyl p-toluenesulfonate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Isobutyl p-Toluenesulfonate

Abstract

This compound, commonly referred to as isobutyl tosylate, is a sulfonic acid ester of significant utility in synthetic organic chemistry. Its primary function is that of a potent isobutylating agent, capable of introducing an isobutyl moiety onto a wide range of nucleophilic substrates. The core mechanism of action is governed by the principles of nucleophilic substitution, predominantly proceeding via a bimolecular (S(_N)2) pathway. This guide provides a detailed exploration of this mechanism, the factors influencing its reactivity, its applications in chemical synthesis, and its toxicological profile as a potential genotoxic agent. Furthermore, it outlines validated experimental protocols for its synthesis and for monitoring its subsequent alkylation reactions, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: Chemical Identity and Core Function

This compound (CAS 4873-56-7) is an organic compound with the chemical formula C₁₁H₁₆O₃S.[1][2] Structurally, it is the ester formed from isobutyl alcohol and p-toluenesulfonic acid. Its utility in research and synthesis stems from the electronic properties of the p-toluenesulfonate (tosylate) group, which functions as an exceptionally effective leaving group in nucleophilic substitution reactions.[3][4] This characteristic renders this compound an efficient alkylating agent, specifically for the transfer of an isobutyl group to a target molecule.[3]

| Property | Value |

| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate[1] |

| Synonyms | Isobutyl tosylate, p-Toluenesulfonic acid isobutyl ester[1][5] |

| Molecular Formula | C₁₁H₁₆O₃S[1][2] |

| Molecular Weight | 228.31 g/mol [1][5] |

| Appearance | Colourless Oil[5] |

The Core Mechanism of Action: A Bimolecular Nucleophilic Substitution (S(_N)2) Pathway

The predominant mechanism of action for this compound is the bimolecular nucleophilic substitution (S(_N)2) reaction.[4][6] This process is a single, concerted step where a nucleophile attacks the electrophilic carbon atom of the isobutyl group, concurrently displacing the tosylate leaving group.[3][4]

Key Components of the S(_N)2 Reaction:

-

Electrophile: The this compound molecule. The carbon atom bonded to the oxygen of the sulfonate ester is electron-deficient (electrophilic) due to the strong electron-withdrawing effect of the tosylate group.

-

Nucleophile (Nu⁻): An electron-rich species (e.g., amines, alkoxides, thiolates, cyanide) that attacks the electrophilic carbon.

-

Leaving Group (TsO⁻): The p-toluenesulfonate (tosylate) anion. It is an excellent leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms and the aromatic ring. This stability lowers the activation energy of the reaction.

The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to a trigonal bipyramidal transition state.

Sources

- 1. This compound | C11H16O3S | CID 310590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubs.acs.org [pubs.acs.org]

isobutyl p-toluenesulfonate reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of Isobutyl p-Toluenesulfonate with Nucleophiles

Abstract

This compound, also known as isobutyl tosylate, is a primary alkyl sulfonate ester that presents a unique and often challenging reactivity profile in nucleophilic substitution reactions. While its primary structure would suggest a predisposition towards the SN2 mechanism, significant steric hindrance at the β-carbon dramatically reduces its reactivity. This guide provides a comprehensive technical analysis of the factors governing the reactivity of this compound. We will delve into the mechanistic dichotomy between SN1 and SN2 pathways, the critical influence of nucleophile strength, solvent choice, and temperature, and provide validated experimental protocols for its synthesis and subsequent substitution reactions. This document is intended for researchers, scientists, and professionals in drug development who require a deep, causal understanding of this substrate's behavior to design effective synthetic strategies.

The Molecular Architecture: Understanding the Core Reactivity

This compound (C₁₁H₁₆O₃S) is an organic compound frequently employed in synthesis as an alkylating agent.[1] Its utility stems from the p-toluenesulfonate (tosylate) group, one of the most effective leaving groups in organic chemistry.

The Tosylate Anion: An Archetype of a Good Leaving Group

The efficacy of the tosylate group (⁻OTs) is rooted in its exceptional stability as an anion. Upon cleavage of the C-O bond, the negative charge is delocalized across the three oxygen atoms and the aromatic ring through resonance.[2][3][4] This distribution of charge means the resulting tosylate anion is a very weak base, the conjugate base of the strong acid p-toluenesulfonic acid (TsOH), making it eager to depart.[5][6] The conversion of a poorly reactive hydroxyl group from an alcohol into a tosylate is a foundational strategy for enabling nucleophilic substitution.[7][8][9]

Caption: Structure of this compound highlighting the key atoms.

The Mechanistic Crossroads: SN2 Hindrance and SN1 Instability

The reaction pathway of a nucleophilic substitution is primarily dictated by the structure of the substrate. Isobutyl tosylate, as a primary alkyl tosylate, would typically be expected to react exclusively via the SN2 mechanism.[10] However, its reactivity is a classic exception to this rule.

The SN2 Pathway: A Sterically Blockaded Route

The SN2 reaction is a concerted, single-step process requiring the nucleophile to attack the electrophilic carbon from the backside, opposite to the leaving group.[10] In isobutyl tosylate, the α-carbon (the CH₂) is primary, which is favorable. The critical issue is the β-carbon, which is a quaternary center bonded to three methyl groups (a tert-butyl group). These bulky methyl groups create a formidable steric shield, effectively blocking the necessary trajectory for the nucleophile's backside attack.[11][12][13] This neopentyl-like structure is notoriously unreactive in SN2 reactions, with reaction rates that can be up to 100,000 times slower than less hindered primary substrates like ethyl or propyl halides.[11][12][14] For most practical purposes, isobutyl tosylate is considered inert towards SN2 reactions under standard conditions.[12]

Caption: SN2 pathway is severely hindered by the bulky β-carbon group.

The SN1 Pathway: A Cationic Conundrum

An alternative SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate.[10] For isobutyl tosylate, this would generate a primary carbocation, which is highly unstable and energetically unfavorable.[10][15]

However, if conditions are forced (e.g., high temperature, polar protic solvent), the formation of this primary carbocation can be followed by a rapid 1,2-hydride shift. This rearrangement produces a much more stable tertiary carbocation, which is then captured by the nucleophile. This pathway, while possible, often leads to a mixture of rearranged products and is generally not a clean or efficient transformation.

Caption: Potential SN1 pathway involving a 1,2-hydride shift rearrangement.

Optimizing Reaction Conditions: A Guide for the Practitioner

Given the inherent low reactivity of isobutyl tosylate, careful selection of the nucleophile, solvent, and temperature is paramount to achieving any desired transformation.

Nucleophile Selection

To overcome the steric barrier of an SN2 reaction, a potent and sterically unhindered nucleophile is required.[15]

-

Effective Nucleophiles: Iodide (I⁻), azide (N₃⁻), cyanide (CN⁻).

-

Ineffective Nucleophiles: Bulky nucleophiles (e.g., tert-butoxide) or weak nucleophiles (e.g., H₂O, ROH) are highly unlikely to yield substitution products and may favor elimination at higher temperatures.[16]

Solvent Effects

The choice of solvent can dramatically influence the reaction pathway.[17][18]

-

Polar Aprotic Solvents (Recommended for SN2): Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred for SN2 reactions. They solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself relatively "naked" and highly reactive.[5][15]

-

Polar Protic Solvents (Promote SN1/Rearrangement): Solvents like water, ethanol, and methanol stabilize carbocation intermediates, favoring the SN1 pathway.[16][17][19] They also solvate and weaken the nucleophile via hydrogen bonding, further suppressing the SN2 rate.[17][18] Using these solvents with isobutyl tosylate increases the likelihood of solvolysis with rearrangement.

Quantitative Reactivity Data

The following table summarizes the profound impact of β-carbon substitution on SN2 reaction rates, illustrating why isobutyl and neopentyl substrates are so unreactive compared to their less-hindered counterparts.

| Substrate (R-Br) | Structure of R- | Relative Rate of SN2 Reaction | Causality |

| Ethyl Bromide | CH₃CH₂- | 100,000 | Minimal steric hindrance. |

| n-Propyl Bromide | CH₃CH₂CH₂- | 40,000 | Slight increase in chain length, minor steric effect. |

| Isobutyl Bromide | (CH₃)₂CHCH₂- | 4,000 | Significant steric hindrance from two β-methyl groups. |

| Neopentyl Bromide | (CH₃)₃CCH₂- | 1 | Extreme steric hindrance from three β-methyl groups virtually halts the reaction.[11] |

Note: Relative rates are approximate and compiled from various sources for reaction with a common nucleophile.[11][12][14]

Validated Experimental Protocols

Trustworthy protocols are self-validating. The following procedures provide detailed, step-by-step methodologies for the synthesis of the substrate and a representative nucleophilic substitution reaction.

Protocol: Synthesis of this compound

This procedure details the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl) using a phase transfer catalyst for high efficiency.[1][20]

Materials:

-

Isobutanol (1.0 eq)

-

p-Toluenesulfonyl chloride (1.02 eq)

-

Toluene

-

Sodium hydroxide (1.15 eq) in water

-

Tetrabutylammonium bromide (TBAB, ~0.03 eq)

-

Anhydrous sodium sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, combine isobutanol, toluene, p-toluenesulfonyl chloride, and the TBAB catalyst.

-

Reaction Initiation: Begin stirring the mixture and gently heat to 40-45 °C.

-

Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 50 °C. The base neutralizes the HCl byproduct, driving the reaction to completion.[1]

-

Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50 °C and stir for 1 hour. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol.

-

Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and allow the layers to separate.

-

Extraction: Remove the aqueous layer. Wash the organic layer sequentially with water, dilute HCl (to remove any residual base), and finally a saturated sodium bicarbonate solution.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. Purity can be assessed by GC or HPLC.[20]

Caption: Workflow for the synthesis of this compound.

Protocol: Nucleophilic Substitution with Sodium Iodide (SN2 Attempt)

This experiment illustrates the low reactivity of isobutyl tosylate. It is designed to compare its reaction rate against an unhindered primary substrate.

Materials:

-

This compound

-

n-Butyl p-toluenesulfonate (for comparison)

-

Sodium iodide

-

Anhydrous Acetone

-

Test tubes, water bath

Procedure:

-

Preparation: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone. This solution serves as both the nucleophile source and the reaction medium.[21]

-

Reaction Setup: In separate, labeled test tubes, place 1 mL of the NaI/acetone solution.

-

Substrate Addition: To one tube, add 3-4 drops of this compound. To a second tube, add 3-4 drops of n-butyl p-toluenesulfonate.

-

Observation (Room Temperature): Stopper the tubes, shake well, and observe for the formation of a precipitate (sodium p-toluenesulfonate, which is insoluble in acetone).[22] Note the time taken for any cloudiness to appear. The n-butyl tosylate should react relatively quickly. The isobutyl tosylate will likely show no reaction for an extended period.

-

Observation (Heating): If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a 50 °C water bath and continue to observe. The elevated temperature may induce a very slow reaction in the isobutyl tosylate tube.

-

Analysis: The significant difference in the rate of precipitate formation provides a direct, qualitative measure of the steric hindrance imposed by the isobutyl group.

Conclusion and Outlook

This compound occupies a unique position in the landscape of nucleophilic substitution substrates. Its primary structure is deceptively simple, masking the profound steric hindrance at the β-position that renders it highly resistant to the SN2 pathway. Simultaneously, the instability of the corresponding primary carbocation makes the SN1 pathway unfavorable without rearrangement.

For the synthetic chemist, this substrate demands a carefully considered approach. Successful substitution reactions are rare and typically require forcing conditions: a combination of highly potent, small nucleophiles, polar aprotic solvents, and elevated temperatures. Researchers must remain vigilant to the potential for competing elimination reactions and carbocation rearrangements. Understanding this intricate balance of steric and electronic effects is not merely an academic exercise but a practical necessity for predicting reaction outcomes and designing robust, high-yield synthetic routes in drug discovery and materials science.

References

- Benchchem. (n.d.). Understanding Steric Hindrance Effects in Neopentane: A Technical Guide.

- Vedantu. (n.d.). Why is the tosylate anion a good leaving group class 12 chemistry CBSE.

- Benchchem. (n.d.). This compound | 4873-56-7.

- College of Saint Benedict & Saint John's University. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution.

- ChemicalBook. (n.d.). This compound synthesis.

- Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group.

- Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group.

- ResearchGate. (2025, August 6). The Effect of Solvent Variation on Nucleophilic Substitution Rates of Methyl Tosylate.

- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.

- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 7 — Nucleophilic Substitution.

- Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2).

- Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory.

- College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.

- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

- Benchchem. (n.d.). Advanced Nucleophilic Substitution Mechanisms.

- KPU Pressbooks. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.

- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

- University of Wisconsin-La Crosse. (n.d.). 11. Nucleophilic Substitution Reactions.

- Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.

- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.

- Quora. (2017, May 24). Why is nucleophilic substitution in neopentyl halide slow?.

- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.

- The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.

- Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions.

- MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.

- Guidechem. (n.d.). This compound 4873-56-7 wiki.

- National Institutes of Health. (n.d.). This compound | C11H16O3S | CID 310590 - PubChem.

Sources

- 1. This compound | 4873-56-7 | Benchchem [benchchem.com]

- 2. Why is the tosylate anion a good leaving group class 12 chemistry CBSE [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. esports.bluefield.edu - Advanced Nucleophilic Substitution Mechanisms [esports.bluefield.edu]

- 6. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. amherst.edu [amherst.edu]

- 22. community.wvu.edu [community.wvu.edu]

theoretical yield calculation for isobutyl p-toluenesulfonate synthesis

An In-Depth Technical Guide to the Theoretical Yield Calculation for Isobutyl p-Toluenesulfonate Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, with a core focus on the principles and practical application of theoretical yield calculations. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a deeper understanding of the reaction's stoichiometry, the role of each component, and the logic underpinning the experimental design.

Foundational Principles: The Tosylation of Alcohols

The synthesis of this compound is a classic example of a tosylation reaction, a cornerstone of modern organic synthesis. This process transforms a primary alcohol, isobutanol, into a sulfonate ester. The significance of this transformation lies in the conversion of a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the tosylate group, -OTs).[1][2] This "activation" of the alcohol opens the door to a wide array of subsequent nucleophilic substitution reactions, which are fundamental in the construction of more complex molecules.[1][2]

The reaction proceeds via the nucleophilic attack of the isobutanol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][3] This process is typically facilitated by a weak base, such as pyridine, which serves a dual purpose.[4][5]

The Stoichiometric Heart of the Reaction

At its core, the synthesis of this compound follows a well-defined stoichiometric relationship. The balanced chemical equation for this reaction is:

C₄H₁₀O (Isobutanol) + C₇H₇ClO₂S (p-Toluenesulfonyl Chloride) → C₁₁H₁₆O₃S (this compound) + HCl (Hydrogen Chloride)

This equation reveals a 1:1 molar ratio between the two reactants, isobutanol and p-toluenesulfonyl chloride. This ratio is the bedrock upon which the theoretical yield calculation is built. Understanding this relationship is paramount for optimizing reaction efficiency and minimizing waste.

The Critical Role of Pyridine

While not a primary reactant in the stoichiometric equation, pyridine (C₅H₅N) is a crucial component in this synthesis. Its primary function is to act as a base, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[4][5] The removal of HCl is essential as it drives the reaction equilibrium towards the formation of the desired product.

Furthermore, pyridine can also act as a nucleophilic catalyst.[3][4][5] It can react with p-toluenesulfonyl chloride to form a highly reactive intermediate, N-tosylpyridinium chloride. This intermediate is then more readily attacked by the alcohol, accelerating the overall reaction rate.[4][5]

Experimental Protocol: A Validated Approach

The following protocol outlines a reliable method for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine isobutanol and pyridine. Cool the flask in an ice-water bath.

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride to the cooled mixture in portions, ensuring the temperature remains below 10°C.

-

Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Work-up: Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid. This step protonates the excess pyridine, making it water-soluble.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with dilute sodium bicarbonate solution (to remove any remaining acid) and then with brine (to remove water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation.

The Core Calculation: Determining the Theoretical Yield

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[6][7] The calculation is a multi-step process that hinges on identifying the limiting reactant.

Quantitative Data for Calculation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) |

| Isobutanol | C₄H₁₀O | 74.12[8] | 0.802[9] |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | ~1.33 |

| Pyridine | C₅H₅N | 79.10[10] | 0.982[10] |

| This compound | C₁₁H₁₆O₃S | 228.31[11][12] | ~1.1 |

Step 1: Calculate the Moles of Each Reactant

To begin, the mass or volume of each reactant must be converted into moles using their respective molar masses and densities.

-

Moles of Isobutanol = (Mass of Isobutanol) / (Molar Mass of Isobutanol)

-

Moles of p-Toluenesulfonyl Chloride = (Mass of p-Toluenesulfonyl Chloride) / (Molar Mass of p-Toluenesulfonyl Chloride)

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed.[13][14] Given the 1:1 stoichiometry of this reaction, the reactant with the fewer number of moles is the limiting reactant.[15][16]

Step 3: Calculate the Theoretical Moles of Product

The number of moles of the limiting reactant directly determines the number of moles of product that can be formed.

-

Theoretical Moles of this compound = Moles of Limiting Reactant

Step 4: Calculate the Theoretical Yield in Grams

Finally, the theoretical yield in grams is calculated by multiplying the theoretical moles of the product by its molar mass.[17]

-

Theoretical Yield (g) of this compound = (Theoretical Moles of Product) x (Molar Mass of this compound)

This calculated value is the theoretical maximum yield. The actual yield obtained from the experiment will likely be lower due to factors such as incomplete reactions, side reactions, and losses during work-up and purification.[6]

Conclusion

A thorough understanding of theoretical yield calculations is not merely an academic exercise; it is a critical skill for any practicing chemist. It provides a benchmark against which the success of a reaction can be measured, guides the optimization of reaction conditions, and is fundamental to the economic and sustainable practice of chemical synthesis. By mastering these principles, researchers can more effectively design and execute synthetic routes to achieve their molecular targets.

References

-

Preparation of p-toluenesulfonic acid. PHYWE Systeme GmbH & Co. KG. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

p-Toluenesulfonic acid, butyl ester. Organic Syntheses. [Link]

-

This compound | C11H16O3S | CID 310590. PubChem - NIH. [Link]

-

Isobutanol | C4H10O | CID 6560. PubChem - NIH. [Link]

-

Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]

-

Reaction of R-2- butanol with p-toluenesulphonyl chloride in pyridine then LiBr gives. YouTube. [Link]

-

Theoretical Yield and Percent Yield. Chemistry LibreTexts. [Link]

-

Pyridine. Wikipedia. [Link]

-

CHEM 203 Topics Discussed on Nov. 23 Desirability of a method for "alcohol activation" that would be stereochemically. McGill University. [Link]

-

Properties of Pyridine – C5H5N. BYJU'S. [Link]

-

How To Calculate Theoretical Yield and Percent Yield. YouTube. [Link]

-

n-Butyl p-Toluenesulfonate. ResearchGate. [Link]

-

Isobutanol. Wikipedia. [Link]

-

Limiting reactant and reaction yields. Khan Academy. [Link]

- Refining process of methyl p-toluenesulfonate.

-

Physical and Chemical Properties of Pyridine. NCBI. [Link]

-

ICSC 0113 - ISOBUTANOL. Inchem.org. [Link]

-

Alcohol (chemistry). Wikipedia. [Link]

-

The Role of TsCl Pyridine in Organic Synthesis. Oreate AI Blog. [Link]

-

How do I determine the theoretical yield in an organic reaction? Reddit. [Link]

-

Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

How to Find the Limiting Reactant (My Shortcut). YouTube. [Link]

-

How to Calculate the Theoretical Yield of a Chemical Reaction. Study.com. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Pyridine: Structure, Properties & Applications Explained. Vedantu. [Link]

-

Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]

-

Isobutanol. Hedinger. [Link]

-

Limiting Reagent and Reaction Yields. CHEM 1114 – Introduction to Chemistry. [Link]

- Process for the preparation of p-toluenesulfonyl chloride.

-

How to Find Theoretical Yield (2023). YouTube. [Link]

-

CAS No : 4873-56-7 | Product Name : this compound. Pharmaffiliates. [Link]

-

Limiting Reagents. Chemistry LibreTexts. [Link]

-

The physical properties of pyridine. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Role of TsCl Pyridine in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isobutanol - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. This compound | C11H16O3S | CID 310590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

- 16. 7.2 Limiting Reagent and Reaction Yields – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 17. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]

An In-depth Technical Guide to the Safe Handling of Isobutyl p-Toluenesulfonate

This guide provides comprehensive safety protocols and handling instructions for isobutyl p-toluenesulfonate (IBPTS), a crucial reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the fundamental principles ensuring a self-validating system of laboratory safety.

Understanding the Inherent Risks of this compound

This compound, also known as isobutyl tosylate, is a member of the sulfonate ester class of compounds. Its utility in organic chemistry stems from the tosylate group being an excellent leaving group in nucleophilic substitution reactions, making it a potent alkylating agent.[1] This reactivity, however, is also the source of its primary hazards.